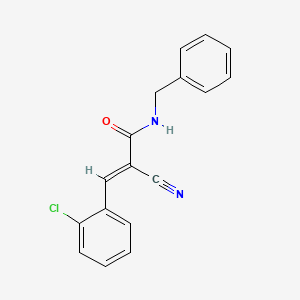

(E)-N-benzyl-3-(2-chlorophenyl)-2-cyanoprop-2-enamide

Descripción

The compound (E)-N-benzyl-3-(2-chlorophenyl)-2-cyanoprop-2-Enamide is an α,β-unsaturated carbonyl derivative featuring a 2-chlorophenyl substituent, a benzyl group, and a cyano moiety. Its E-configuration places the benzyl and chlorophenyl groups on opposite sides of the double bond, influencing steric and electronic properties. This structure is associated with intermolecular interactions such as N–H⋯N and C–H⋯O hydrogen bonding, which may affect crystallinity and stability .

Propiedades

IUPAC Name |

(E)-N-benzyl-3-(2-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-9-5-4-8-14(16)10-15(11-19)17(21)20-12-13-6-2-1-3-7-13/h1-10H,12H2,(H,20,21)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCDAHBCWNOHJK-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where benzylamine reacts with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide in ethanol. The resulting intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-benzyl-3-(2-chlorophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-N-benzyl-3-(2-chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (E)-N-benzyl-3-(2-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Bromophenyl Derivative: (E)-N-Benzyl-3-(4-Bromophenyl)-2-Cyano-2-Propenamide

- Molecular Formula : C₁₇H₁₃BrN₂O (341.20 g/mol vs. ~314 g/mol for the target compound).

- Key Differences :

- Implications : Higher molecular weight and lipophilicity could improve membrane permeability but reduce aqueous solubility.

Chlorophenyl Derivatives Without N-Benzyl Group

Substituent Modifications

Methoxy-Amino Substituted Analog

- Example: (2E)-N-Benzyl-3-[(3-Chloro-4-Methoxyphenyl)Amino]-2-Cyanoprop-2-Enamide (CM679868) Key Differences:

- Methoxy (-OCH₃) and amino (-NH) groups introduce additional hydrogen-bonding sites, enhancing solubility in polar solvents like water or DMSO.

- Increased electron-donating capacity from the methoxy group may stabilize charge distribution in the conjugated system .

Sulfamoyl-Functionalized Analog

Aromatic Ring Modifications

Phenyl vs. Chlorophenyl Analog

- Example: (E)-N-Benzyl-2-Cyano-3-Phenylacrylamide Key Differences:

- Absence of chlorine reduces electronegativity and molecular weight (MW: 264.31 g/mol).

- Dihedral angle between phenyl rings (63.61°) in the crystal structure suggests distinct packing efficiency compared to chlorophenyl derivatives .

Trifluoromethyl-Substituted Analog

- Example: (2E)-2-Cyano-3-(2-Hydroxy-3-Methoxyphenyl)-N-[4-(Trifluoromethyl)Phenyl]Prop-2-Enamide Key Differences:

- Trifluoromethyl (-CF₃) group increases metabolic stability due to resistance to oxidation.

- Enhanced electronegativity alters electronic properties of the aromatic ring, affecting reactivity .

Physicochemical and Structural Comparison Table

Research Implications

- Biological Activity: The 2-chlorophenyl group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to non-halogenated analogs. Bromine substitution could improve binding affinity but at the cost of solubility.

- Synthetic Applications: The cyano group enables participation in cycloaddition reactions, while the N-benzyl moiety offers a site for further functionalization .

- Crystallinity : Hydrogen-bonding patterns in the target compound (N–H⋯N, C–H⋯O) suggest stable crystal lattices, which are critical for pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.